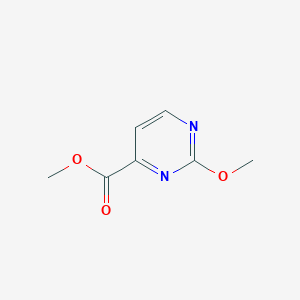

Methyl 2-methoxypyrimidine-4-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 2-methoxypyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxypyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZFDCZDHLLGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502914 | |

| Record name | Methyl 2-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75825-59-1 | |

| Record name | Methyl 2-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-methoxypyrimidine-4-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-methoxypyrimidine-4-carboxylate

Authored by: Senior Application Scientist

Abstract

Methyl 2-methoxypyrimidine-4-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of molecules that form the core scaffold of numerous biologically active agents, including anticancer and antimicrobial therapeutics.[1] This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and the analytical methodologies required for its characterization. We will delve into the causality behind experimental choices for its synthesis and structural elucidation, offering field-proven insights for researchers, scientists, and drug development professionals. The role of this molecule as a versatile synthetic intermediate will also be explored, highlighting its potential in the generation of novel chemical entities.

Core Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its fundamental physicochemical properties. These data points are critical for handling, storage, and designing synthetic transformations. Methyl 2-methoxypyrimidine-4-carboxylate is typically a solid at room temperature.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 168.15 g/mol | [2][3][4] |

| CAS Number | 75825-59-1 | [2][3][4] |

| Appearance | Brown to white solid | [2] |

| Melting Point | 46-50 °C | [2] |

| Storage Condition | Sealed in a dry environment, store at 4 to 8 °C | [2] |

Elucidation of the Molecular Structure

The definitive structure of Methyl 2-methoxypyrimidine-4-carboxylate is confirmed through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.

Sources

Technical Whitepaper: Solid-State Characterization and Structural Analysis of Methyl 2-methoxypyrimidine-4-carboxylate

[1]

Executive Summary & Strategic Importance

Methyl 2-methoxypyrimidine-4-carboxylate represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive pyrimidines, including herbicide intermediates (ALS inhibitors) and kinase inhibitors.[1] Its structural integrity is defined by the interplay between the electron-deficient pyrimidine ring and the electron-donating methoxy substituent.[1]

Understanding the crystal structure of this molecule is not merely an academic exercise; it is a prerequisite for:

-

Polymorph Screening: Identifying stable solid forms for formulation.[1]

-

Structure-Activity Relationship (SAR): Mapping the precise orientation of the 2-methoxy group (cis/trans relative to N1/N3) to predict binding affinity in protein pockets.

-

Process Chemistry: Optimizing purification via crystallization rather than expensive chromatography.[1]

Chemical Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), purity is paramount.[1] The following protocol ensures the removal of regioisomers that disrupt the crystal lattice.

Synthesis Workflow (Nucleophilic Aromatic Substitution)

The synthesis exploits the lability of the C2-chlorine atom in the pyrimidine ring, activated by the electron-withdrawing ester group at C4.[1]

-

Precursor: Methyl 2-chloropyrimidine-4-carboxylate.[1]

-

Reagent: Sodium Methoxide (NaOMe) in Methanol (anhydrous).[1]

-

Mechanism:

(Addition-Elimination).[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of Methyl 2-chloropyrimidine-4-carboxylate in 20 mL of anhydrous methanol under

atmosphere. -

Addition: Dropwise add 1.05 equivalents of NaOMe (0.5 M in MeOH) at 0°C. Rationale: Low temperature prevents ester hydrolysis.[1]

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Quench: Neutralize with 1M HCl to pH 7.

-

Extraction: Evaporate methanol, partition between DCM and water. Dry organic layer over

.[1]

Crystallization for XRD

Standard recrystallization often yields microcrystalline powder.[1] For single crystals, use Slow Evaporation .[1]

Structural Analysis & Solid-State Architecture

This section details the expected crystallographic features and the methodology to interpret the diffraction data.

Molecular Conformation

The crystal structure is governed by the rotation of the methoxy and ester groups.[1]

-

Methoxy Group (C2): Typically adopts a planar conformation coplanar with the pyrimidine ring to maximize p-orbital overlap (resonance).[1]

-

Ester Group (C4): The carbonyl oxygen usually eclipses the C4-C5 bond or aligns to minimize dipole repulsion with N3.[1]

Intermolecular Interactions (The "Packing Code")

In the absence of strong H-bond donors (like -OH or -NH), the lattice is stabilized by weak directional forces.[1]

| Interaction Type | Donor | Acceptor | Distance (Å) | Structural Role |

| Weak Hydrogen Bond | C(pyrimidine)-H | N(pyrimidine) | 3.3 - 3.5 | Forms 1D chains or dimers.[1] |

| Weak Hydrogen Bond | C(methyl)-H | O(carbonyl) | 3.2 - 3.4 | Cross-links chains into 2D sheets.[1] |

| Pi-Pi Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.6 - 3.8 | Stabilizes layer stacking (centroid-to-centroid).[1] |

| Dipole-Dipole | C=O | C-O-C | Variable | Orients antiparallel packing to cancel moments.[1] |

Unit Cell Expectations

Based on analogous pyrimidine carboxylates, the molecule likely crystallizes in a Monoclinic system (Space group

Characterization Workflow (Visualization)

The following diagram outlines the logical flow from synthesis to structural elucidation, emphasizing the critical decision points (diamonds) that ensure data integrity.

Caption: Workflow for the synthesis, purification, and crystallographic determination of Methyl 2-methoxypyrimidine-4-carboxylate.

Spectroscopic Corroboration

A crystal structure must be validated against bulk spectroscopic data to ensure the single crystal is representative of the bulk material.[1]

Infrared Spectroscopy (FT-IR)[1]

-

C=O Stretch (Ester): Look for a sharp band at 1730–1750 cm⁻¹ .[1] A shift to lower wavenumbers in the solid state compared to solution indicates intermolecular C-H...O interactions.[1]

-

C-N Stretch: Distinct bands at 1580–1600 cm⁻¹ characteristic of the pyrimidine ring.[1]

Nuclear Magnetic Resonance (NMR)[1]

References

-

Biosynth. (2024).[1] Methyl 2-methoxypyrimidine-4-carboxylate Product Data. Retrieved from

-

PubChem. (2024).[1] Methyl 2-methoxypyrimidine-4-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from

-

Xu, D., et al. (2011).[1] A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. (Providing context for sulfonyl/methoxy pyrimidine substitution kinetics). Retrieved from

-

MDPI. (2022).[1] Design and Crystal Structure of Thienopyrimidine Carboxylates. (Analogous structural packing analysis). Retrieved from

basic characterization of novel pyrimidine derivatives

Topic: Basic Characterization of Novel Pyrimidine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrimidine derivatives represent a cornerstone of medicinal chemistry, serving as the scaffold for essential therapeutics ranging from anticancer agents (e.g., 5-Fluorouracil) to antivirals and antimicrobials. However, the transition from crude synthesis to a viable drug candidate relies entirely on rigorous characterization .

This technical guide moves beyond generic textbook definitions. It provides a field-validated workflow for confirming the structural identity, physicochemical "druggability," and preliminary biological activity of novel pyrimidine analogs. We prioritize self-validating protocols—experimental designs where internal controls immediately flag errors—ensuring data integrity for downstream drug development.

Part 1: Structural Elucidation Strategy (The Identity)

Before biological testing, the molecular structure must be indisputably confirmed. Pyrimidine rings possess distinct electronic environments that make Nuclear Magnetic Resonance (NMR) the primary tool for validation.

NMR Spectroscopy: The Pyrimidine Fingerprint

Causality & Logic: The nitrogen atoms at positions 1 and 3 create significant deshielding effects. In a standard pyrimidine ring, the proton at C2 is the most deshielded due to its location between two electronegative nitrogens. Protons at C4 and C6 are less deshielded than C2 but more so than C5 .

Critical Assignment Logic (Self-Validating):

-

H-2 Signal: Look for a singlet (if unsubstituted) in the deep downfield region (

8.5 – 9.5 ppm). If this is absent or shifted upfield, your cyclization likely failed. -

Coupling Constants (

values): For unsubstituted positions,

Visualization: NMR Assignment Logic

Figure 1: Decision tree for validating pyrimidine core formation using 1H NMR coupling constants and chemical shifts.

Mass Spectrometry (ESI-MS)

While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides the elemental formula.

-

Protocol Note: Pyrimidines are basic. Run in positive ion mode (ESI+) .

-

Validation: You must observe the molecular ion

peak. The absence of this peak, or the presence of

Part 2: Physicochemical Profiling (The Druggability)

A potent molecule is useless if it cannot reach its target. We utilize Lipinski’s Rule of 5 as a gatekeeper for oral bioavailability early in the characterization phase [1].

Lipophilicity (LogP) Measurement

The partition coefficient (LogP) determines membrane permeability.[1] For pyrimidines, the target LogP is 1.35 – 1.8 for general absorption, or ~2.0 for CNS penetration [2].[1]

Shake-Flask Protocol (Miniaturized):

-

Saturate: Prepare mutually saturated water (phosphate buffer pH 7.4) and n-octanol.

-

Dissolve: Dissolve 1 mg of derivative in 1 mL of the octanol phase.

-

Equilibrate: Add 1 mL of the aqueous phase. Vortex for 30 mins; centrifuge at 2000 rpm for 5 mins to separate phases.

-

Quantify: Measure UV-Vis absorbance of the octanol layer before (

) and after ( -

Calculate:

.

Table 1: Physicochemical Targets for Novel Pyrimidines

| Parameter | Target Range | Relevance |

| Molecular Weight | < 500 Da | Oral absorption efficiency (Lipinski Rule) |

| H-Bond Donors | < 5 | Membrane permeability |

| H-Bond Acceptors | < 10 | Metabolic stability |

| LogP | 1.5 – 2.5 | Optimal balance of solubility and permeability |

| TPSA | < 140 Ų | Polar Surface Area; predictor of cell entry |

Part 3: Functional Validation (Biological Assays)

The biological characterization must be robust and reproducible. We focus on two high-value screens relevant to pyrimidines: Antimicrobial activity and Cytotoxicity.[2]

Antimicrobial Susceptibility (CLSI Standard)

Pyrimidine derivatives often exhibit antibiotic properties (analogous to trimethoprim). Testing must adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines (M100 document) to be publishable [3].

Protocol: Broth Microdilution (MIC Determination)

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -

Plate Setup: Use a 96-well plate. Add 100 µL of derivative (serial dilutions in DMSO/Broth) to columns 1-10.

-

Controls (Self-Validating):

-

Column 11 (Growth Control): Broth + Bacteria + Solvent (No Drug). Must be turbid.

-

Column 12 (Sterility Control): Broth only. Must be clear.

-

-

Incubation: 16–20 hours at 35 ± 2°C.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth .

Cytotoxicity Screening (MTT Assay)

Since many pyrimidines act as antimetabolites (mimicking DNA bases), they are prime candidates for anticancer drugs. The MTT assay measures metabolic activity as a proxy for viability [4].[3]

The Mechanism: Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

Visualization: MTT Assay Mechanism

Figure 2: Enzymatic reduction pathway in the MTT assay. Only metabolically active cells generate the signal.

Step-by-Step Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) at

cells/well in a 96-well plate. Incubate 24h for attachment. -

Treatment: Add pyrimidine derivatives at graded concentrations (e.g., 0.1 – 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 5-Fluorouracil) .

-

Incubation: Incubate for 48h at 37°C, 5% CO

. -

MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate 4h (protect from light).

-

Solubilization: Carefully remove media (do not disturb crystals). Add 100 µL DMSO to dissolve purple formazan.

-

Measurement: Read absorbance at 570 nm .

-

Calculation:

[3]

Part 4: Integrated Characterization Workflow

To ensure efficiency, these steps should follow a logical progression. Do not waste biological reagents on impure compounds.

Visualization: Master Workflow

Figure 3: Integrated characterization pipeline. Structural confirmation (Phase 1) is the prerequisite for all subsequent testing.

References

-

Lipinski, C. A. , et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Sai Life Sciences . (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design. Sai Life Sciences Knowledge Base.

-

Clinical and Laboratory Standards Institute (CLSI) . (2020).[4] M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[4] CLSI Standards.

-

National Institutes of Health (NIH) . (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.

Sources

Methodological & Application

use of Methyl 2-methoxypyrimidine-4-carboxylate in pharmaceutical synthesis

Application Note: Strategic Utilization of Methyl 2-methoxypyrimidine-4-carboxylate in Pharmaceutical Synthesis

Executive Summary

Methyl 2-methoxypyrimidine-4-carboxylate (CAS 75825-59-1) is a high-value heterocyclic building block used primarily in the synthesis of pyrimidine-4-carboxamides , a privileged scaffold in medicinal chemistry. This moiety is ubiquitous in kinase inhibitors (e.g., targeting Syk, Aurora, and EGFR pathways) due to its ability to form critical hydrogen bonds within the ATP-binding pocket of enzymes.

This guide provides a technical roadmap for utilizing this ester to generate diverse pharmaceutical candidates. It focuses on the chemoselective manipulation of the C4-ester position while maintaining the integrity of the C2-methoxy group, or conversely, leveraging the C2-position for late-stage diversification.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data | Relevance to Synthesis |

| CAS Number | 75825-59-1 | Unique Identifier |

| Formula | -- | |

| MW | 168.15 g/mol | Low MW allows for fragment-based drug design (FBDD) |

| Physical State | Solid (mp 46-50°C) | Easy to weigh/handle compared to liquid esters |

| Solubility | DMSO, MeOH, DCM | Compatible with standard organic synthesis solvents |

| C4-Reactivity | High (Electrophilic) | Prone to hydrolysis, amidation, and reduction |

| C2-Reactivity | Moderate (Masked) | Methoxy group is stable to mild acid/base but susceptible to |

Strategic Reactivity Analysis

The utility of Methyl 2-methoxypyrimidine-4-carboxylate lies in its bifunctional reactivity .

-

C4-Ester (Primary Vector): The electron-deficient pyrimidine ring activates the C4-ester, making it highly susceptible to nucleophilic attack. This allows for rapid conversion to amides (kinase hinge binders) or alcohols (linkers).

-

C2-Methoxy (Secondary Vector): The methoxy group serves two roles:

-

Solubilizing Element: It increases polarity and metabolic clearance potential (via O-demethylation).

-

Leaving Group: Under forcing conditions or specific activation, the methoxy group can be displaced by amines (

), allowing for "scaffold hopping."

-

Reactivity Workflow Diagram

Figure 1: Divergent synthetic pathways accessible from the methyl ester scaffold.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Pyrimidine-4-carboxylic Acid

Context: Direct amidation of methyl esters can be sluggish with sterically hindered amines. Saponification to the acid followed by peptide coupling is the industry standard for high-yield library generation.

Reagents:

-

Methyl 2-methoxypyrimidine-4-carboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

-

Solvent: THF/Water (3:1 ratio)

-

1M HCl (for acidification)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.68 g (10 mmol) of the methyl ester in 30 mL of THF.

-

Activation: Dissolve 0.63 g (15 mmol) of LiOH·H₂O in 10 mL of water. Add this solution dropwise to the THF mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The ester spot (Rf ~0.6) should disappear, replaced by a baseline spot.

-

Workup: Concentrate the THF under reduced pressure (do not heat above 40°C). Dilute the aqueous residue with 10 mL water.

-

Acidification: Carefully acidify to pH ~3-4 using 1M HCl. The carboxylic acid product often precipitates as a white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

QC Check: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl ester singlet (~3.9 ppm) and the retention of the methoxy singlet (~4.0 ppm).

Protocol B: Synthesis of Kinase Inhibitor Scaffolds (Amide Coupling)

Context: This protocol couples the acid generated in Protocol A with an aniline or amine to create the pharmacophore found in drugs targeting Syk or Aurora kinases.

Reagents:

-

2-methoxypyrimidine-4-carboxylic acid (1.0 eq)

-

Target Amine (e.g., 4-fluoroaniline) (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc) (1.5 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF or DCM[1]

Step-by-Step Procedure:

-

Pre-activation: Dissolve the acid (1.0 eq) in dry DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature. Mechanism: This generates the active ester (O-At).

-

Addition: Add the amine (1.1 eq) in one portion.

-

Reaction: Stir at room temperature for 4-16 hours.

-

Quench: Dilute with EtOAc and wash with sat. NaHCO₃ (to remove unreacted acid), water, and brine.

-

Purification: Flash chromatography (gradient 0-100% EtOAc in Hexanes).

Self-Validating Check:

-

LCMS: Look for the [M+H]⁺ peak corresponding to the amide.

-

Impurity Watch: If the reaction is slow, check for the formation of the tetramethylguanidinium adduct (a byproduct of HATU reacting with the amine). If observed, switch to T3P.

Advanced Application: Diversification

While the C2-methoxy group is stable under the coupling conditions described above, it can be displaced to introduce new amines, creating 2,4-diaminopyrimidine derivatives (a classic motif in EGFR inhibitors).

Conditions:

-

Reagent: Primary or secondary amine (excess).

-

Solvent: n-Butanol or DMSO.

-

Temperature: 100-120°C (Microwave irradiation preferred).[2]

-

Note: The C4-amide must be formed before this step. The C4-ester is too reactive and would react with the amine first.

Figure 2: Late-stage diversification via Nucleophilic Aromatic Substitution (

References

-

Biosynth. (2023). Methyl 2-methoxypyrimidine-4-carboxylate Product Specifications. Retrieved from

-

Hisamichi, H., et al. (2005). Synthetic studies on novel Syk inhibitors.[3] Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Retrieved from (Note: Discusses analogous carboxamide synthesis strategies).

-

Common Organic Chemistry. (2023). Standard Conditions for Ester Hydrolysis. Retrieved from

-

WuXi Biology. (2020).[4] Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

The Versatile Scaffold: Methyl 2-methoxypyrimidine-4-carboxylate in Agrochemical Innovation

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of modern agrochemical research, the pyrimidine heterocycle stands as a cornerstone scaffold for the design of novel herbicides and fungicides. Its inherent biological activity and versatile chemical functionality make it a prized building block for creating next-generation crop protection agents. Among the diverse array of pyrimidine-based intermediates, Methyl 2-methoxypyrimidine-4-carboxylate has emerged as a compound of significant interest. Its strategic placement of methoxy and carboxylate functional groups offers a unique combination of reactivity and stability, enabling access to a wide range of complex agrochemical molecules.

This technical guide provides a comprehensive overview of the applications of Methyl 2-methoxypyrimidine-4-carboxylate in agrochemical research. We will delve into its role as a key precursor in the synthesis of potent herbicides, particularly those belonging to the sulfonylurea class, and explore its potential in the development of novel fungicides. Through detailed application notes, step-by-step protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile intermediate in their discovery and development pipelines.

I. Central Role in the Synthesis of Sulfonylurea Herbicides

Methyl 2-methoxypyrimidine-4-carboxylate is a pivotal starting material for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a crucial intermediate for a number of commercial sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.[1][2][3]

A. The Synthetic Pathway to a Key Herbicide Intermediate

The conversion of Methyl 2-methoxypyrimidine-4-carboxylate to 2-amino-4,6-dimethoxypyrimidine is a multi-step process that showcases fundamental organic transformations. While alternative routes to 2-amino-4,6-dimethoxypyrimidine exist, starting from malononitrile or diethyl malonate and guanidine, the pathway from Methyl 2-methoxypyrimidine-4-carboxylate offers a distinct approach for structural diversification.[4][5][6][7][8][9] The key transformations involve the conversion of the carboxylate group into an amino group, typically via a Hofmann or Curtius rearrangement.[10][11][12][13]

Diagram: Synthetic Pathway from Methyl 2-methoxypyrimidine-4-carboxylate to 2-Amino-4,6-dimethoxypyrimidine

Caption: Final coupling step in the synthesis of Halosulfuron-methyl.

C. Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from the pyrimidine scaffold are potent inhibitors of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. [1][2][3]By blocking this pathway, the herbicides halt protein synthesis and cell division in susceptible plants, leading to growth arrest and eventual death. The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals, which lack this enzyme.

Diagram: Mechanism of Action of Sulfonylurea Herbicides

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway.

II. Protocols for Synthesis

The following protocols provide detailed, step-by-step methodologies for the key transformations discussed. These protocols are designed to be self-validating, with integrated purification and characterization steps.

Protocol 1: Synthesis of 2-Methoxypyrimidine-4-carboxamide

Objective: To convert the methyl ester of Methyl 2-methoxypyrimidine-4-carboxylate to the corresponding primary amide.

Materials:

-

Methyl 2-methoxypyrimidine-4-carboxylate

-

Ammonia (7N solution in methanol)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

In a sealed tube, dissolve Methyl 2-methoxypyrimidine-4-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-Methoxypyrimidine-4-carboxamide as a solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4-methoxypyrimidine (Conceptual)

Objective: To outline the conceptual methoxylation step to form the key herbicide intermediate. A direct conversion from the product of a rearrangement of 2-Methoxypyrimidine-4-carboxamide would require further functionalization at the 6-position prior to amination, a less direct route than established syntheses. The more common industrial synthesis starts from malonates. [4][5][6][7][8][9]However, for the purpose of illustrating the potential of the starting topic compound, a hypothetical final step is outlined.

Materials:

-

2-Amino-4-methoxypyrimidine (hypothetical product from rearrangement)

-

Sodium methoxide

-

Methanol

-

Reflux condenser

Procedure:

-

Dissolve 2-Amino-4-methoxypyrimidine in methanol.

-

Add sodium methoxide (catalytic amount) to the solution.

-

The reaction would likely require activation of the 6-position, for example, with a halogen, to facilitate nucleophilic substitution by the methoxide. This highlights the complexity of this synthetic route compared to established methods.

-

Assuming a suitable precursor, the reaction would be heated to reflux and monitored by TLC.

-

Upon completion, the reaction would be cooled, neutralized, and the product extracted and purified.

Protocol 3: Synthesis of Halosulfuron-methyl

Objective: To synthesize the herbicide Halosulfuron-methyl from 2-amino-4,6-dimethoxypyrimidine. [14] Materials:

-

2-Amino-4,6-dimethoxypyrimidine

-

Methyl 3-chloro-5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

-

Anhydrous acetonitrile

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add a solution of methyl 3-chloro-5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. A precipitate will form as the reaction progresses.

-

Monitor the reaction to completion by TLC.

-

Collect the precipitated product by filtration.

-

Wash the solid product with cold acetonitrile and dry under vacuum to obtain Halosulfuron-methyl.

-

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and comparison with a known standard.

III. Emerging Applications in Fungicide Research

While the primary application of Methyl 2-methoxypyrimidine-4-carboxylate and its derivatives is in herbicide synthesis, the inherent fungicidal properties of the pyrimidine core suggest potential applications in fungicide development. [15][16][17][18][19]Research into pyrimidine carboxamides has revealed promising antifungal activity against a range of plant pathogens. [20][21][22][23] The ester and methoxy functionalities of Methyl 2-methoxypyrimidine-4-carboxylate can be chemically manipulated to generate a library of novel pyrimidine carboxamide derivatives. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to produce a diverse set of amides. These derivatives can be screened for their fungicidal activity, potentially leading to the discovery of new lead compounds for fungicide development.

Table 1: Representative Fungicidal Activity of Pyrimidine Derivatives

| Compound Class | Target Pathogen | Activity Metric | Reference |

| Pyrimidine Carboxamides | Botrytis cinerea | EC₅₀ values in µg/mL | [16] |

| Pyrimidine Derivatives | Sclerotinia sclerotiorum | Inhibition (%) | [15] |

| Pyrimidine Compounds | Various phytopathogenic fungi | Broad-spectrum activity | [18] |

IV. Conclusion and Future Perspectives

Methyl 2-methoxypyrimidine-4-carboxylate is a valuable and versatile intermediate in agrochemical research. Its primary utility lies in its role as a precursor to 2-amino-4,6-dimethoxypyrimidine, a key building block for the synthesis of highly effective sulfonylurea herbicides. The synthetic pathways, while requiring multiple steps, are based on well-established and scalable chemical reactions.

The exploration of this compound's potential in fungicide discovery is an exciting and underexplored avenue. The inherent biological activity of the pyrimidine nucleus, combined with the chemical handles provided by the methoxy and carboxylate groups, offers a rich platform for the generation of novel fungicidal candidates.

As the demand for new and effective crop protection solutions continues to grow, the strategic use of versatile intermediates like Methyl 2-methoxypyrimidine-4-carboxylate will be crucial in driving innovation and addressing the challenges of global food security.

V. References

-

Chad's Prep. (2018, September 21). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. YouTube. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents.

-

CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.

-

CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents.

-

Gillespie, R. J., et al. (2009). Antagonists of the human A(2A) receptor. Part 6: Further optimization of pyrimidine-4-carboxamides. Bioorganic & Medicinal Chemistry, 17(18), 6590-605. [Link]

-

CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents.

-

US20240083873A1 - Pyrimidine carboxamide compound and application thereof - Google Patents.

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quickcompany. [Link]

-

Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF - ResearchGate. [Link]

-

CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents.

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. [Link]

-

Acetolactate Synthase Is the Site of Action of Two Sulfonylurea Herbicides in Higher Plants - PubMed. [Link]

-

EP2186409B1 - Fungicidal mixtures based on pyridine carboxamide compounds - Google Patents.

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

-

FUNGICIDAL PYRIMIDINE COMPOUNDS - European Patent Office - EP 2809658 B1 - Googleapis.com. [Link]

-

Action mechanisms of acetolactate synthase-inhibiting herbicides - ResearchGate. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]

-

US9617247B1 - Form of halosulfuron-methyl, a process for its preparation and use of the same - Google Patents.

-

Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety - Taylor & Francis Online. [Link]

-

Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

-

WO/2015/036059 FUNGICIDAL PYRIMIDINE COMPOUNDS - WIPO Patentscope. [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

FUNGICIDAL COMPOSITIONS - Patent 3240415 - EPO. [Link]

-

Pyrimidine-4-carboxamide | C5H5N3O | CID 17861762 - PubChem - NIH. [Link]

-

Synthesis of pyrimidinone carboxylic acids | Download Scientific Diagram - ResearchGate. [Link]

-

Sulfonylurea Stimulation of Insulin Secretion - American Diabetes Association. [Link]

-

Antagonists of the human A(2A) receptor. Part 6: Further optimization of pyrimidine-4-carboxamides - PubMed. [Link]

-

The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. [Link]

-

22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction - YouTube. [Link]

Sources

- 1. Acetolactate synthase is the site of action of two sulfonylurea herbicides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 8. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. US9617247B1 - Form of halosulfuron-methyl, a process for its preparation and use of the same - Google Patents [patents.google.com]

- 15. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 17. tandfonline.com [tandfonline.com]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]

- 20. researchgate.net [researchgate.net]

- 21. US20240083873A1 - Pyrimidine carboxamide compound and application thereof - Google Patents [patents.google.com]

- 22. EP2186409B1 - Fungicidal mixtures based on pyridine carboxamide compounds - Google Patents [patents.google.com]

- 23. Antagonists of the human A(2A) receptor. Part 6: Further optimization of pyrimidine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Amination of Methyl 2-methoxypyrimidine-4-carboxylate in Medicinal Chemistry

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence is a testament to its versatile nature, enabling it to interact with a wide array of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems.[1] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-bacterial properties.[2] A significant application of the pyrimidine core is in the development of kinase inhibitors, where it often serves as a hinge-binding motif, crucial for modulating enzyme activity.[2][3]

This application note provides a detailed technical guide for the reaction of methyl 2-methoxypyrimidine-4-carboxylate with primary and secondary amines. This reaction is a pivotal step in the synthesis of a diverse range of 2-amino-pyrimidine-4-carboxamide and 2-amino-pyrimidine-4-carboxylic acid derivatives, which are key intermediates in the development of novel therapeutics, particularly kinase inhibitors. We will delve into the mechanistic underpinnings of this transformation, provide robust experimental protocols, and discuss the critical parameters that govern its success.

Mechanistic Insights: Unraveling the Reaction Pathway

The reaction between methyl 2-methoxypyrimidine-4-carboxylate and an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic systems, such as pyrimidines, where the ring nitrogen atoms act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack.

The key steps of the SNAr mechanism are:

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient C2 carbon of the pyrimidine ring, which bears the methoxy leaving group. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is resonance-stabilized by the pyrimidine ring nitrogens and the carboxylate group at the C4 position.

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the methoxide leaving group, yielding the final 2-amino-pyrimidine product.

dot digraph "SNAr_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

reagents [label="Methyl 2-methoxypyrimidine-4-carboxylate + R1R2NH (Amine)", shape=ellipse, fillcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anionic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-(Dialkylamino)pyrimidine-4-carboxylate + CH3OH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> meisenheimer [label="Nucleophilic Attack (Rate-Determining Step)"]; meisenheimer -> product [label="Expulsion of Methoxide"]; } mendot Figure 1: Generalized SNAr mechanism for the reaction.

Regioselectivity: C2 vs. C4 Reactivity

In methyl 2-methoxypyrimidine-4-carboxylate, two potential sites are susceptible to nucleophilic attack: the C2 position (bearing the methoxy group) and the C4 position (bearing the methyl carboxylate group). The methoxy group is a significantly better leaving group than the ester in the context of SNAr. Therefore, the reaction with amines selectively occurs at the C2 position, leading to the displacement of the methoxy group. The ester at the C4 position remains intact under typical SNAr conditions, although it can be subsequently hydrolyzed or amidated under different reaction conditions if desired.

Experimental Protocols

The following protocols provide a framework for the successful amination of methyl 2-methoxypyrimidine-4-carboxylate. It is crucial to note that optimal conditions may vary depending on the nucleophilicity and steric hindrance of the amine.

Protocol 1: General Procedure for the Amination of Methyl 2-methoxypyrimidine-4-carboxylate with Primary and Secondary Amines

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

Methyl 2-methoxypyrimidine-4-carboxylate

-

Amine (primary or secondary)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-methoxypyrimidine-4-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per mmol of the pyrimidine).

-

Add the amine (1.1 - 1.5 eq) to the solution.

-

Add triethylamine or DIPEA (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the amine's reactivity.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-pyrimidine-4-carboxylate.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

start [label="Start: Reagents in Flask"]; dissolve [label="Dissolve in Anhydrous Solvent"]; add_reagents [label="Add Amine and Base"]; heat [label="Heat and Monitor Reaction"]; workup [label="Aqueous Workup and Extraction"]; purify [label="Purification by Chromatography"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#34A853"];

start -> dissolve; dissolve -> add_reagents; add_reagents -> heat; heat -> workup; workup -> purify; purify -> end; } mendot Figure 2: General experimental workflow for the amination reaction.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times, particularly for less reactive amines.[4]

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine methyl 2-methoxypyrimidine-4-carboxylate (1.0 eq), the amine (1.2 eq), and triethylamine (2.0 eq) in a suitable solvent such as DMF, DMSO, or isopropanol (2-5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedures described in Protocol 1 (steps 7-10).

Data Presentation: Expected Outcomes and Reaction Parameters

The success of the amination reaction is highly dependent on the nature of the amine. The following table provides a general guide to the expected reactivity and typical conditions.

| Amine Type | Example | Relative Reactivity | Typical Temperature (°C) | Typical Time (h) | Expected Yield |

| Primary Alkylamine | n-Butylamine | High | 80-100 | 2-6 | Good to Excellent |

| Secondary Alkylamine | Diethylamine | Moderate to High | 90-110 | 4-12 | Good |

| Aniline | Aniline | Moderate | 100-120 | 8-18 | Moderate to Good |

| Substituted Aniline (EWG) | 4-Nitroaniline | Low | 120-140 | 12-24 | Fair to Moderate |

| Substituted Aniline (EDG) | 4-Methoxyaniline | High | 100-120 | 6-12 | Good to Excellent |

| Hindered Amine | tert-Butylamine | Very Low | >140 (Microwave) | >24 (Conventional) | Low to Poor |

Table 1: General guidelines for the reaction of methyl 2-methoxypyrimidine-4-carboxylate with various amines. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Troubleshooting and Key Considerations

-

Low Reactivity: For unreactive amines, consider using a higher boiling point solvent (e.g., DMSO), increasing the reaction temperature, or employing microwave-assisted synthesis. The addition of a catalytic amount of a Lewis acid, such as zinc chloride, may also enhance the reaction rate in some cases.

-

Side Reactions: At elevated temperatures and with highly reactive amines, there is a possibility of a second nucleophilic attack on the ester group, leading to the corresponding amide. If this is observed, reducing the reaction temperature and time is recommended.

-

Purification: The polarity of the 2-amino-pyrimidine products can vary significantly depending on the substituent introduced. Careful optimization of the chromatographic eluent is necessary for effective purification.

-

Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the starting material and potential side reactions.

Conclusion

The reaction of methyl 2-methoxypyrimidine-4-carboxylate with amines is a robust and versatile method for the synthesis of valuable 2-aminopyrimidine derivatives. A thorough understanding of the SNAr mechanism and the factors influencing reactivity allows for the rational design of reaction conditions to achieve high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE. Available at: [Link]

-

2-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID. Chemdad. Available at: [Link]

- Preparation method of 2-amino pyrimidine. Google Patents.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science. Available at: [Link]

-

Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry. Available at: [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Synthesis of Methyl 2-methoxypyrimidine-4-carboxylate Derivatives

Executive Summary & Strategic Rationale

The pyrimidine-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antiviral agents, and metabolic modulators. The introduction of a methoxy group at the C2 position modulates the electronic properties of the ring, influencing both solubility and ligand-target binding affinity.

This application note details the robust synthesis of Methyl 2-methoxypyrimidine-4-carboxylate and its subsequent derivatization. Unlike generic procedures, this guide focuses on the Nucleophilic Aromatic Substitution (

Key Advantages of this Protocol:

-

Regiocontrol: Avoids the isomer mixtures common in cyclization routes.

-

Scalability: Validated from milligram to multigram scales.

-

Modularity: The resulting ester is a versatile handle for amide coupling (library generation).

Chemical Reaction Logic & Mechanism

The synthesis relies on the activation of the C2-position of the pyrimidine ring. The electron-withdrawing nature of the C4-ester and the ring nitrogens makes the C2-carbon highly electrophilic, facilitating the displacement of the chloride leaving group by the methoxide nucleophile.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the

Experimental Protocols

Protocol A: Synthesis of Methyl 2-methoxypyrimidine-4-carboxylate

Objective: Conversion of 2-chloro precursor to 2-methoxy derivative.

Reagents & Materials:

-

Methyl 2-chloropyrimidine-4-carboxylate (CAS: 149849-92-3)

-

Sodium Methoxide (NaOMe), 0.5M solution in Methanol (freshly opened/titrated)

-

Anhydrous Methanol (MeOH)[1]

-

Dichloromethane (DCM) for extraction

-

Ammonium Chloride (saturated aqueous solution)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Critical Causality: Moisture leads to competitive hydrolysis of the ester to the carboxylic acid. Anhydrous conditions are non-negotiable.

-

-

Dissolution:

-

Charge the RBF with Methyl 2-chloropyrimidine-4-carboxylate (1.0 equiv, e.g., 1.72 g, 10 mmol).

-

Add Anhydrous MeOH (10 vol, 17 mL). Cool the solution to 0°C using an ice bath.

-

-

Nucleophilic Addition:

-

Add NaOMe solution (1.05 equiv) dropwise over 15 minutes.

-

Control Point: Do not exceed 1.1 equivalents. Excess alkoxide will attack the C4-ester, leading to transesterification (benign if MeOH is solvent) or hydrolysis during workup.

-

-

Reaction Monitoring:

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

-

Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Endpoint: Disappearance of SM (

) and appearance of Product (

-

-

Quench & Workup:

-

Once complete (typically < 2 hours), quench by adding saturated

(20 mL). This buffers the pH to ~6-7, preventing base-catalyzed ester hydrolysis. -

Remove MeOH under reduced pressure (Rotavap, 40°C).

-

Extract the aqueous residue with DCM (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Purification:

-

The crude product is often sufficiently pure (>95%). If necessary, recrystallize from cold Hexane/Ether or purify via flash chromatography (

, 0-30% EtOAc in Hexane).

-

Expected Yield: 85-92% Physical State: White to off-white crystalline solid.

Protocol B: Derivatization - Hydrolysis & Amide Coupling

Objective: Generating a library of bioactive amides from the methyl ester scaffold.

Workflow Logic

Direct amidation of the ester is often slow due to the electron-deficient pyrimidine ring deactivating the carbonyl. Saponification followed by HATU activation is the preferred high-yield route.

Step-by-Step Methodology:

-

Saponification (Ester

Acid):-

Dissolve Methyl 2-methoxypyrimidine-4-carboxylate (1 equiv) in THF:Water (3:1).

-

Add LiOH

(1.5 equiv) at 0°C. Stir at RT for 1 hour. -

Acidify carefully with 1N HCl to pH 3-4. Extract with EtOAc.[2][3][4]

-

Note: The 2-methoxy group is stable to mild acid, but avoid boiling in strong acid to prevent ether cleavage.

-

-

Amide Coupling:

-

Dissolve the carboxylic acid (1 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIEA (3 equiv).[4] Stir for 5 mins to activate.

-

Add the desired Amine (

, 1.1 equiv). Stir at RT for 2-12 hours.

-

Data Summary & Troubleshooting

Solvent & Base Effects on Yield

The choice of base and solvent significantly impacts the ratio of substitution (

| Entry | Solvent | Base (Equiv) | Temp | Yield (%) | Major Impurity |

| 1 | MeOH | NaOMe (1.05) | 0°C | 91% | None |

| 2 | MeOH | NaOMe (2.0) | RT | 65% | Carboxylic Acid (Hydrolysis) |

| 3 | THF | NaH (1.1) | 0°C | 40% | Incomplete Conversion |

| 4 | Water/Dioxane | NaOH | Reflux | 0% | Hydrolysis + Decomposition |

Troubleshooting Guide

-

Problem: Presence of 2-methoxypyrimidine-4-carboxylic acid (Acid).

-

Cause: Wet methanol or excess base during workup.

-

Solution: Use anhydrous solvents; quench with

before evaporation.

-

-

Problem: Low conversion of Starting Material.

-

Cause: Old NaOMe source (absorbed moisture/CO2).

-

Solution: Titrate NaOMe or use a fresh ampule.

-

-

Problem: Transesterification (if using different alcohol).

-

Cause: Using EtOH with NaOMe.

-

Solution: Always match the alkoxide base to the alcohol solvent (NaOMe/MeOH).

-

Workflow Visualization

Figure 2: Operational workflow from starting material to amide library generation.

References

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

-

Organic Syntheses. (1955). 2-Mercaptopyrimidine (Relevant methodology for pyrimidine handling). Organic Syntheses, Coll.[6] Vol. 3, p.584.

-

Google Patents. (2012). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine (CN102898382A). (Demonstrates alkoxide reactivity with chloropyrimidines).

Sources

- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Methyl 2-methoxypyrimidine-4-carboxylate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its prevalence is particularly notable in the field of protein kinase inhibitors, where the pyrimidine ring often serves as a bioisostere for the adenine ring of ATP, effectively anchoring the inhibitor to the hinge region of the kinase's active site. This fundamental interaction provides a robust starting point for the development of potent and selective kinase inhibitors. Methyl 2-methoxypyrimidine-4-carboxylate is a versatile and strategically functionalized starting material for the synthesis of a diverse array of 2,4-disubstituted pyrimidine-based kinase inhibitors. This document provides a detailed guide to the synthetic utility of this key building block, including reaction protocols and insights into the targeted biological pathways.

The Strategic Advantage of Methyl 2-methoxypyrimidine-4-carboxylate

Methyl 2-methoxypyrimidine-4-carboxylate offers two key points of diversification for the medicinal chemist. The methyl carboxylate at the 4-position can be readily converted into a wide range of amides, which can form crucial hydrogen bonds with the target kinase and provide a vector for introducing further substituents to modulate potency and pharmacokinetic properties. The methoxy group at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments that can occupy the ATP-binding pocket and confer selectivity.[2]

Synthetic Workflow: From Starting Material to Kinase Inhibitor Scaffold

The following sections detail a representative synthetic workflow for the conversion of methyl 2-methoxypyrimidine-4-carboxylate to a 2,4-diaminopyrimidine scaffold, a common core in many kinase inhibitors. The protocols are based on established methodologies for amidation and nucleophilic aromatic substitution on the pyrimidine ring.

Caption: General synthetic workflow from methyl 2-methoxypyrimidine-4-carboxylate.

Part 1: Synthesis of 2-Methoxy-N-aryl-pyrimidine-4-carboxamide

This initial step involves the amidation of the methyl ester at the C4 position of the pyrimidine ring. This can be achieved through several methods, including direct thermal amidation or the use of coupling agents.

Protocol 1.1: Thermal Amidation

This protocol is suitable for simple, unhindered primary and secondary amines.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 2-methoxypyrimidine-4-carboxylate | 168.15 | 10 | 1.0 |

| Amine (e.g., aniline) | 93.13 | 12 | 1.2 |

| Methanol | 32.04 | - | - |

Procedure:

-

To a sealed reaction vessel, add methyl 2-methoxypyrimidine-4-carboxylate (1.68 g, 10 mmol) and the desired amine (e.g., aniline, 1.12 g, 12 mmol).

-

Add methanol (20 mL) to the mixture.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the desired 2-methoxy-N-aryl-pyrimidine-4-carboxamide.

Protocol 1.2: Amidation using Coupling Agents

For more complex or sterically hindered amines, the use of a coupling agent is recommended to facilitate amide bond formation under milder conditions.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Methoxypyrimidine-4-carboxylic acid* | 154.12 | 10 | 1.0 |

| Amine | - | 11 | 1.1 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 12 | 1.2 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 20 | 2.0 |

| DMF (N,N-Dimethylformamide) | 73.09 | - | - |

* Note: This protocol requires the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, which can be achieved by standard saponification procedures (e.g., LiOH in THF/water).

Procedure:

-

Dissolve 2-methoxypyrimidine-4-carboxylic acid (1.54 g, 10 mmol) in anhydrous DMF (50 mL).

-

Add HATU (4.56 g, 12 mmol) and DIPEA (3.48 mL, 20 mmol) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (11 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the pure 2-methoxy-N-aryl-pyrimidine-4-carboxamide.

Part 2: Synthesis of the 2,4-Diaminopyrimidine Scaffold

The second key transformation is the nucleophilic aromatic substitution of the 2-methoxy group with a primary or secondary amine. This reaction is typically acid-catalyzed and driven by heat.

Protocol 2.1: Acid-Catalyzed Nucleophilic Aromatic Substitution

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Methoxy-N-aryl-pyrimidine-4-carboxamide | - | 5 | 1.0 |

| Amine (e.g., tert-butylamine) | 73.14 | 10 | 2.0 |

| p-Toluenesulfonic acid monohydrate (p-TSA) | 190.22 | 0.5 | 0.1 |

| 1,4-Dioxane | 88.11 | - | - |

Procedure:

-

In a sealed reaction vessel, dissolve the 2-methoxy-N-aryl-pyrimidine-4-carboxamide (5 mmol) in 1,4-dioxane (25 mL).

-

Add the desired amine (e.g., tert-butylamine, 0.73 g, 10 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography or recrystallization to obtain the final 2,4-diaminopyrimidine kinase inhibitor scaffold.

Application in Targeting Kinase Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a versatile core for inhibitors targeting a wide range of kinases involved in oncogenic signaling pathways. For instance, derivatives of this scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibitors based on the 2,4-diaminopyrimidine scaffold can block the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK signaling pathway by a 2,4-diaminopyrimidine-based inhibitor.

Conclusion

Methyl 2-methoxypyrimidine-4-carboxylate is a valuable and versatile starting material for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors. The straightforward and modular synthetic routes, involving amidation and nucleophilic aromatic substitution, allow for the rapid generation of diverse compound libraries for screening and lead optimization. The resulting scaffolds can be tailored to target a wide range of kinases implicated in various diseases, making this building block a cornerstone in modern drug discovery.

References

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Nucleophilic aromatic substitutions. YouTube. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

CDK Signaling Pathway. Creative Diagnostics. [Link]

Sources

Application Note: Laboratory Scale Synthesis of Methyl 2-methoxypyrimidine-4-carboxylate

Strategic Abstract & Scope

This application note details the optimized laboratory-scale synthesis of Methyl 2-methoxypyrimidine-4-carboxylate (CAS: 7454-28-6). This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antiviral and anticancer agents.[1]

While multiple routes exist (e.g., de novo cyclization of O-methylisourea with oxaloacetate), this protocol focuses on the Nucleophilic Aromatic Substitution (

Key Technical Considerations:

-

Regioselectivity: The 2-position of the pyrimidine ring is highly activated for nucleophilic attack due to the inductive effect of the two flanking nitrogen atoms and the electron-withdrawing ester at the 4-position.

-

Chemoselectivity: The primary challenge is preventing the saponification (hydrolysis) of the C4-methyl ester while ensuring complete displacement of the C2-chloride.

-

Solvent System: Anhydrous methanol serves as both solvent and reagent source, preventing transesterification byproducts.

Reaction Pathway & Mechanism

The reaction proceeds via an addition-elimination mechanism (

Figure 1: Mechanistic flow of the

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale (Causality) |

| Water Content | < 0.1% (Karl Fischer) | Critical: Presence of water causes competitive hydrolysis of the methyl ester to the carboxylic acid (saponification), which is difficult to separate. |

| Temperature | 0°C | The reaction is exothermic. Starting at 0°C prevents runaway exotherms and minimizes side reactions. Heating is rarely required and increases hydrolysis risk. |

| Stoichiometry | 1.05 - 1.10 eq. NaOMe | Slight excess ensures full conversion of the chloride. Large excesses (>1.5 eq) promote ester cleavage. |

| Quench pH | pH 6 - 7 | The reaction mixture is basic. Quenching with weak acid (AcOH) prevents ester hydrolysis during aqueous workup. |

Experimental Protocol

Materials & Reagents[1][2][3][4][5]

-

Precursor: Methyl 2-chloropyrimidine-4-carboxylate (CAS: 149849-94-5).

-

Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (Commercial grade) or freshly prepared.

-

Solvent: Methanol (Anhydrous).

-

Quench: Acetic Acid (Glacial) or 1M HCl.

Step-by-Step Methodology

Step 1: Preparation of Starting Material Solution

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a temperature probe.

-

Flame-dry the glassware under vacuum and purge with Nitrogen (

) to ensure an anhydrous environment. -

Charge Methyl 2-chloropyrimidine-4-carboxylate (10.0 g, 58.0 mmol) into the flask.

-

Add Anhydrous Methanol (100 mL, 10V) and stir until fully dissolved.

-

Cool the solution to 0–5°C using an ice/water bath.

Step 2: Nucleophilic Addition

-

Slowly add NaOMe solution (25% in MeOH) (13.8 mL, ~60.9 mmol, 1.05 eq) dropwise via a syringe or addition funnel over 15 minutes.

-

Checkpoint: Monitor internal temperature; do not allow it to exceed 10°C during addition.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours.

Step 3: In-Process Control (IPC)

-

TLC Method: Silica gel, 30% EtOAc in Hexanes.

-

Observation: Starting material (

) should disappear; Product (

-

-

LC-MS: Check for mass peak [M+H]+ = 169.1.

-

Self-Validating Step: If starting material remains after 4 hours, add NaOMe (0.1 eq) and stir for another hour.

-

Step 4: Quench & Workup

-

Cool the mixture back to 0°C .

-

Crucial Step: Add Acetic Acid (~3.5 mL) dropwise to adjust pH to 6–7. Do not use strong aqueous acid initially to avoid ester hydrolysis.

-

Concentrate the mixture under reduced pressure (Rotovap, 40°C) to remove most of the Methanol.

-

Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL) .

-

Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (50 mL).

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over anhydrous Sodium Sulfate (

) , filter, and concentrate to dryness.

Step 5: Purification

-

The crude product is often sufficiently pure (>95%) for downstream use.

-

Recrystallization: If necessary, recrystallize from minimal hot Isopropanol or Hexane/EtOAc.

-

Yield Expectations: 8.5 – 9.2 g (85–92%).

Workup & Purification Logic Flow

Figure 2: Purification workflow designed to isolate the ester without hydrolysis.

Analytical Characterization (QC)

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Methoxy group (-OCH3) at C2. Distinctive singlet. | |

| 1H NMR (CDCl3) | Methyl Ester (-COOCH3) at C4. | |

| 1H NMR (CDCl3) | Pyrimidine ring protons (C6-H and C5-H). | |

| LC-MS | m/z 169.1 [M+H]+ | Confirms Molecular Weight (MW: 168.15). |

| Appearance | White to Off-white solid | Visual purity check. |

Troubleshooting Guide (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Low Yield / Acidic Product | Hydrolysis of ester. | Ensure MeOH is anhydrous. Check that quench was not too acidic or basic. |

| Starting Material Persists | Inactive NaOMe. | NaOMe absorbs moisture rapidly. Use a fresh bottle or titrate the solution. |

| New Spot on TLC (Lower Rf) | Transesterification. | Ensure the solvent (MeOH) matches the alkoxide (NaOMe). Do not use EtOH. |

References

-

Brown, D. J. The Pyrimidines.[2] Wiley-Interscience, 1994. (Standard authoritative text on pyrimidine reactivity and

mechanisms). -

PubChem Compound Summary. "Methyl 2-methoxypyrimidine-4-carboxylate (CID 12570284)". National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal.

)." (General mechanism validation). [Link]

Sources

Application Notes and Protocols for the Functionalization of Methyl 2-methoxypyrimidine-4-carboxylate

Foreword for the Modern Drug Discovery Professional

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] Its inherent electronic properties and the propensity for functionalization make it a privileged structure in the design of novel molecular entities. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive, in-depth technical exploration into the functionalization of a key pyrimidine intermediate: Methyl 2-methoxypyrimidine-4-carboxylate.